molecular formula CH2F2O3S B1595912 Difluoromethanesulphonic acid CAS No. 40856-07-3

Difluoromethanesulphonic acid

Cat. No.: B1595912
CAS No.: 40856-07-3
M. Wt: 132.09 g/mol
InChI Key: CGDXUTMWWHKMOE-UHFFFAOYSA-N
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Description

Difluoromethanesulphonic acid is a chemical compound with the molecular formula CH₂F₂O₃S. It is a sulfonic acid derivative characterized by the presence of two fluorine atoms attached to a methanesulfonic acid backbone. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoromethanesulphonic acid can be synthesized from chlorodifluoromethane via an alkali-metal difluoromethanesulphonate intermediate . The process involves the reaction of chlorodifluoromethane with a suitable alkali metal to form the corresponding sulphonate, which is then converted to this compound.

Industrial Production Methods: The industrial production of this compound typically involves the electrochemical fluorination of methanesulfonic acid. This method is efficient and allows for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Difluoromethanesulphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It participates in substitution reactions where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Difluoromethanesulphonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which difluoromethanesulphonic acid exerts its effects involves its strong acidity and ability to donate protons. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include protonation of substrates, activation of electrophiles, and stabilization of reaction intermediates.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which enhance its acidity and reactivity compared to other sulfonic acids. This makes it particularly useful in reactions requiring strong acidic conditions and in the synthesis of fluorinated compounds.

Properties

IUPAC Name

difluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2F2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDXUTMWWHKMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193830
Record name Difluoromethanesulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-07-3
Record name 1,1-Difluoromethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40856-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethanesulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethanesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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